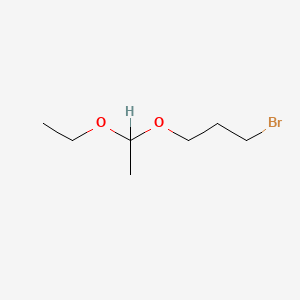
1-Bromo-3-(1-ethoxyethoxy)propane
説明
1-Bromo-3-(1-ethoxyethoxy)propane is a brominated alkane derivative featuring an ethoxyethoxy substituent at the third carbon position. The 1-ethoxyethoxy group acts as an acetal, offering stability under basic conditions while allowing deprotection under acidic environments .
特性
CAS番号 |
34399-67-2 |
|---|---|
分子式 |
C7H15BrO2 |
分子量 |
211.1 g/mol |
IUPAC名 |
1-bromo-3-(1-ethoxyethoxy)propane |
InChI |
InChI=1S/C7H15BrO2/c1-3-9-7(2)10-6-4-5-8/h7H,3-6H2,1-2H3 |
InChIキー |
OGVSYCZHGUMILG-UHFFFAOYSA-N |
SMILES |
CCOC(C)OCCCBr |
正規SMILES |
CCOC(C)OCCCBr |
他のCAS番号 |
34399-67-2 |
製品の起源 |
United States |
類似化合物との比較
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 1-Bromo-3-(1-ethoxyethoxy)propane with analogous brominated propane derivatives:
Key Observations :
- Substituent Effects: The 1-ethoxyethoxy group in the target compound introduces steric hindrance and hydrolytic stability compared to simple ethoxy or methoxy groups.
- Molecular Weight : Larger substituents (e.g., tert-butoxyethoxy) increase molecular weight, impacting solubility and volatility.
Alkylation Potential
- This compound : Likely used in conjugate additions or SN2 reactions where acetal protection is required. The ethoxyethoxy group can be deprotected post-reaction to yield hydroxyl intermediates .
- 1-Bromo-3-ethoxypropane : A primary bromide with high reactivity in SN2 reactions. Used to introduce ethoxyalkyl chains .
- 3-Bromo-1,1-dimethoxypropane : Functions as a masked aldehyde (via acetal hydrolysis), enabling controlled release of reactive carbonyl groups .
Stability and Protection
- Acetal-containing derivatives (e.g., 1-ethoxyethoxy, dimethoxy) resist nucleophilic attack under basic conditions but hydrolyze in acidic media. This contrasts with non-protected ethers (e.g., methoxy, ethoxy), which remain stable across broader pH ranges .
準備方法
Synthetic Methodologies
The synthesis of 1-bromo-3-(1-ethoxyethoxy)propane primarily revolves around acetal formation and nucleophilic substitution strategies. Below, we explore these methodologies in detail.
Acid-Catalyzed Acetal Formation
The most widely reported method involves the acid-catalyzed acetalization of 3-bromopropanol with ethyl vinyl ether. This one-step reaction leverages the reactivity of the hydroxyl group in 3-bromopropanol to form the ethoxyethoxy moiety.
- Reagent Setup : In a 1-liter three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, 278 g (1.5 mol) of 3-bromopropanol is combined with 1.2 equivalents of ethyl vinyl ether.
- Catalysis : A catalytic amount of p-toluenesulfonic acid (PTSA, 0.1–0.5 mol%) is added under anhydrous conditions.
- Reaction Conditions : The mixture is heated to 80–90°C under reflux for 6–8 hours, monitored by thin-layer chromatography (TLC).
- Workup : The crude product is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and dried over anhydrous sodium sulfate.
- Purification : Distillation under reduced pressure yields the final product (boiling point: 184.4°C at 760 mmHg) with a reported purity of >95%.
Key Considerations :
Nucleophilic Substitution Approaches
Alternative routes employ Williamson ether synthesis or bromide displacement to install the ethoxyethoxy group.
Williamson Ether Synthesis ()
- Alkoxide Formation : Sodium ethoxide (2.5 mol) is prepared in dry dimethylformamide (DMF).
- Etherification : 3-Bromo-1-propanol (1 mol) is added dropwise to the alkoxide solution at 0–5°C, followed by stirring at 25–30°C for 12 hours.
- Bromination : The intermediate 3-(1-ethoxyethoxy)propanol is treated with phosphorus tribromide (PBr₃) in dichloromethane to yield the final product.
Challenges :
Optimization and Reaction Conditions
Analytical Characterization
Industrial Applications and Scalability
This compound serves as a precursor in pharmaceutical syntheses , notably for antispasmodic agents like alverine. Industrial-scale production employs continuous-flow reactors to enhance heat transfer and minimize side reactions.
Q & A
Q. How can researchers address discrepancies in reported reaction yields for this compound?
- Systematic reproducibility studies should control for:
- Water Content : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis .
- Light Exposure : Amber glassware minimizes photodegradation of the bromoalkyl chain .
- Catalyst Purity : Use freshly distilled ligands (e.g., PPh₃) to avoid deactivation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


